5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
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Overview
Description
5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of acidic or basic catalysts, depending on the specific synthetic route chosen. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while nucleophilic substitution can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: The compound is investigated for its potential use in developing new therapeutic agents.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects . The pathways involved may include inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-methylbenzimidazole
- 5,6-dimethylbenzimidazole
- 1H-benzimidazole-2-amine
Uniqueness
What sets 5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxy and phenol groups, in conjunction with the benzimidazole core, make it a versatile compound for various applications .
Properties
IUPAC Name |
5-methoxy-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-10-21-16-7-5-4-6-15(16)20-18(21)19-12-13-8-9-14(23-2)11-17(13)22/h4-9,11,22H,3,10,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXLBYUKGOJBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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